

In-depth Technical Guide: ^1H and ^{13}C NMR Spectral Analysis of Dimethylcyanamide

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Compound of Interest

Compound Name: **Dimethylcyanamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **dimethylcyanamide**. It includes detailed experimental protocols for data acquisition and structured tables of spectral data for easy reference and comparison. Furthermore, this guide presents visualizations of the experimental workflow to facilitate a deeper understanding of the analytical process.

Introduction to Dimethylcyanamide and NMR Spectroscopy

Dimethylcyanamide ((CH₃)₂NCN) is a simple organic compound containing a dimethylamino group attached to a cyano group. As a key building block in organic synthesis, understanding its structural and electronic properties is crucial. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are fundamental techniques used to determine the carbon-hydrogen framework of an organic molecule.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **dimethylcyanamide**, acquired in deuterated chloroform (CDCl₃).

Table 1: ^1H NMR Spectral Data for Dimethylcyanamide

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.853	Singlet (s)	$\text{N}(\text{CH}_3)_2$

Table 2: ^{13}C NMR Spectral Data for Dimethylcyanamide

Chemical Shift (δ) ppm	Assignment
36.8	$\text{N}(\text{CH}_3)_2$
118.5	CN

Experimental Protocols

The following sections detail the methodologies for the acquisition and processing of ^1H and ^{13}C NMR spectra of **dimethylcyanamide**.

Sample Preparation

A solution of **dimethylcyanamide** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3 , 99.8% D). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.

- ^1H NMR Spectroscopy:
 - Number of Scans: 16
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: 30-45 degrees

- Spectral Width: 0-15 ppm
- ^{13}C NMR Spectroscopy:
 - Number of Scans: 128 or more (due to the low natural abundance of ^{13}C)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Pulse Width: 30-45 degrees
 - Spectral Width: 0-220 ppm
 - Decoupling: Proton broadband decoupling was applied to simplify the spectrum to singlets.

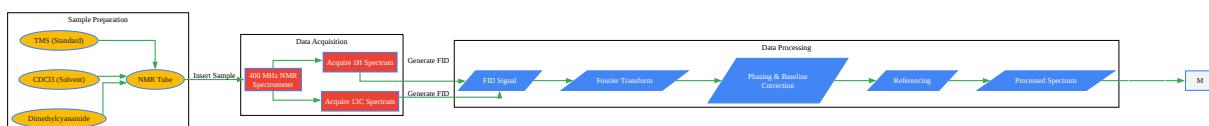
Data Processing

The acquired Free Induction Decay (FID) signals were processed using standard NMR software. The processing steps included:

- Fourier Transformation: Conversion of the time-domain FID signal into a frequency-domain spectrum.
- Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Correction of any distortions in the baseline of the spectrum.
- Referencing: Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integration: Determination of the relative number of protons for each signal in the ^1H NMR spectrum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR analysis of **dimethylcyanamide**.



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Diagram 1: Experimental workflow for NMR analysis.

Diagram 2: Correlation of NMR signals to the molecular structure.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com